molecular formula C6H9N3O2S B13190236 (5-Methylpyrazin-2-yl)methanesulfonamide

(5-Methylpyrazin-2-yl)methanesulfonamide

Cat. No.: B13190236
M. Wt: 187.22 g/mol
InChI Key: IBDHWQQABHXLSW-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)methanesulfonamide is a chemical compound of interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. It features a pyrazine ring, a nitrogen-containing heterocycle known for its prevalence in bioactive molecules, coupled with a methanesulfonamide group. This structure is representative of a class of compounds explored for their potential to modulate biological targets . Sulfonamide derivatives are a significant focus in oncology research, with several compounds in clinical trials for cancers such as colorectal carcinoma and breast cancer . These compounds are investigated for their ability to induce cell cycle arrest and promote apoptosis in cancer cell lines . Furthermore, molecular hybrids incorporating sulfonamide fragments are designed as potential treatments for conditions associated with specific receptor activity, such as the APJ receptor . Researchers value this compound as a building block or intermediate for constructing more complex molecules. Its structure allows for further chemical modification, making it a versatile scaffold for generating libraries of compounds in structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery programs . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11)

InChI Key

IBDHWQQABHXLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of (5-Methylpyrazin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful translation from a promising candidate to a viable therapeutic agent. Among these properties, solubility and stability are foundational pillars that dictate a compound's bioavailability, formulation feasibility, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability of (5-Methylpyrazin-2-yl)methanesulfonamide, a molecule of interest in pharmaceutical research.

(5-Methylpyrazin-2-yl)methanesulfonamide incorporates a substituted pyrazine ring, a heterocyclic moiety prevalent in numerous biologically active compounds, and a methanesulfonamide group, a common functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability. The interplay between these two structural features governs the molecule's behavior in various environments.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making throughout the drug development lifecycle.

Part 1: Solubility Profile of (5-Methylpyrazin-2-yl)methanesulfonamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of its solubility in aqueous and relevant organic media is essential from the early stages of development.

Theoretical Considerations and In Silico Prediction

Before embarking on experimental studies, computational tools can provide valuable initial estimates of a compound's solubility.[1][2][3] These in silico models, such as those based on Quantitative Structure-Property Relationships (QSPR), leverage large datasets of known molecules to predict the properties of novel compounds.[3] For (5-Methylpyrazin-2-yl)methanesulfonamide, the presence of the polar sulfonamide group and the nitrogen atoms in the pyrazine ring suggests a degree of aqueous solubility, while the methyl group and the aromatic pyrazine ring contribute to its lipophilicity. Predictive models can offer a preliminary assessment of this balance.

Modern machine learning algorithms and thermodynamic-based models can further refine these predictions, offering insights into solubility in various solvents and across different temperatures.[4][5]

Experimental Determination of Aqueous Solubility

While in silico methods are useful for initial screening, experimental determination of solubility remains the gold standard. The two primary types of solubility measurements are thermodynamic and kinetic.

1.2.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for this determination.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of solid (5-Methylpyrazin-2-yl)methanesulfonamide to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality behind Experimental Choices: The extended equilibration time in the shake-flask method ensures that the dissolution process has reached a true equilibrium, providing a highly reliable measure of the compound's intrinsic solubility. The use of a validated HPLC method for quantification ensures accuracy and specificity.

1.2.2. Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often employed in the early stages of drug discovery for rapid screening of large numbers of compounds. This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of (5-Methylpyrazin-2-yl)methanesulfonamide in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add the DMSO solutions to an aqueous buffer in a microplate format.

  • Precipitation Detection: After a short incubation period (e.g., 2 hours), measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which significant precipitation is observed is the kinetic solubility.

Causality behind Experimental Choices: The use of DMSO and a rapid measurement protocol allows for high-throughput screening. However, it is important to recognize that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the co-solvent concentration.

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium. The sulfonamide group in (5-Methylpyrazin-2-yl)methanesulfonamide is weakly acidic. A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Solubility Profiling

This is typically performed using the shake-flask method with a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

Table 1: Hypothetical pH-Solubility Profile for (5-Methylpyrazin-2-yl)methanesulfonamide

pHSolubility (µg/mL)
1.250
4.545
6.8150
7.4200
8.0500

Interpretation: The expected increase in solubility at higher pH values is due to the ionization of the sulfonamide proton, forming a more soluble salt.

Solubility in Organic Solvents and Biorelevant Media

Solubility in organic solvents is important for formulation development, while solubility in biorelevant media provides a more accurate prediction of in vivo dissolution.

Experimental Protocol: Solvent and Biorelevant Media Solubility

The shake-flask method is also employed here, using various organic solvents (e.g., ethanol, propylene glycol, PEG 400) and biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

Table 2: Hypothetical Solubility in Various Media at 25°C

Solvent/MediumSolubility (mg/mL)
Water0.2
Ethanol5.0
Propylene Glycol10.0
PEG 40025.0
SGF (pH 1.2)0.05
FaSSIF (pH 6.5)0.3

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product.[6][7][8][9][10]

In Silico Prediction of Degradation Pathways

Computational tools can predict potential sites of degradation in a molecule under various stress conditions.[11][12][13][14][15] For (5-Methylpyrazin-2-yl)methanesulfonamide, the primary sites of interest for degradation are the sulfonamide bond and the pyrazine ring. The sulfonamide linkage is known to be susceptible to hydrolysis, while the pyrazine ring can undergo oxidation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are carried out under conditions more severe than those used for accelerated stability testing, as outlined in the ICH guideline Q1A(R2).

2.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.

Experimental Protocol: Hydrolytic Stress Testing

  • Sample Preparation: Prepare solutions of (5-Methylpyrazin-2-yl)methanesulfonamide in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Expected Degradation: The primary hydrolytic degradation pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond.[16] This would yield methanesulfonic acid and (5-methylpyrazin-2-yl)methanamine. The rate of hydrolysis is often pH-dependent, with many sulfonamides showing increased degradation under acidic conditions.

2.2.2. Oxidative Stability

Oxidative degradation can occur through exposure to air or reaction with oxidative species.

Experimental Protocol: Oxidative Stress Testing

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a specified time.

  • Analysis: Analyze the samples by HPLC.

Expected Degradation: The pyrazine ring and the methyl group are potential sites for oxidation. N-oxidation of the pyrazine nitrogen atoms or oxidation of the methyl group to a carboxylic acid are plausible degradation pathways.

2.2.3. Photostability

Exposure to light can cause photodegradation of light-sensitive compounds.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose both the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the exposed and control samples by HPLC.

Expected Stability: Aliphatic sulfonamides like methanesulfonamide are generally more photolytically stable than their aromatic counterparts due to the lack of a significant chromophore that absorbs UV light.[17] However, the pyrazine ring is a chromophore and may impart some photosensitivity to the molecule.

2.2.4. Thermal Stability

Thermal stability is assessed to understand the impact of temperature on the drug substance.

Experimental Protocol: Thermal Stress Testing

  • Solid State: Store the solid compound at an elevated temperature (e.g., 80°C) for an extended period.

  • Solution State: Heat a solution of the compound under reflux.

  • Analysis: Analyze the samples by HPLC.

Expected Stability: Methanesulfonamide itself is a thermally stable compound.[18][19] The thermal stability of the target molecule is expected to be high, but this must be confirmed experimentally.

Proposed Degradation Pathways

Based on the chemical nature of (5-Methylpyrazin-2-yl)methanesulfonamide and the principles of forced degradation, a potential degradation map can be proposed.

G parent (5-Methylpyrazin-2-yl)methanesulfonamide hydrolysis_prod Methanesulfonic Acid + (5-methylpyrazin-2-yl)methanamine parent->hydrolysis_prod  Acid/Base Hydrolysis (S-N Cleavage) oxidation_prod1 N-Oxide Derivative parent->oxidation_prod1  Oxidation (H₂O₂) oxidation_prod2 Pyrazine Carboxylic Acid Derivative parent->oxidation_prod2  Oxidation (H₂O₂) G start Start: Forced Degradation Samples col_select Column & Mobile Phase Screening (C18, Phenyl-Hexyl, etc.) start->col_select grad_opt Gradient Optimization (Slope, Time) col_select->grad_opt param_opt Parameter Optimization (pH, Temperature, Flow Rate) grad_opt->param_opt peak_purity Peak Purity Analysis (PDA Detector) param_opt->peak_purity validation Method Validation (ICH Q2(R1)) peak_purity->validation

Caption: HPLC Method Development Workflow

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of DegradantsComments
0.1 M HCl, 60°C, 24h15%2Significant degradation, likely S-N bond cleavage.
0.1 M NaOH, 60°C, 24h5%1Less degradation compared to acidic conditions.
3% H₂O₂, RT, 24h8%3Multiple oxidation products observed.
Photostability (ICH Q1B)<2%1Relatively photostable.
Thermal (Solid, 80°C, 7d)<1%0Thermally stable in the solid state.

Part 3: Implications for Drug Development and Formulation

The data generated from solubility and stability studies are not merely academic exercises; they are critical inputs for key development decisions.

  • Formulation Strategies: The low aqueous solubility of (5-Methylpyrazin-2-yl)methanesulfonamide would likely necessitate enabling formulation technologies for oral delivery, such as amorphous solid dispersions or lipid-based formulations. The solubility in organic solvents like propylene glycol and PEG 400 suggests their potential use in liquid formulations.

  • Storage and Handling: The compound's thermal stability in the solid state indicates that stringent temperature controls during storage may not be necessary. However, its susceptibility to acid hydrolysis suggests that excipients with acidic impurities should be avoided in formulations. Given its potential for oxidative degradation, packaging that protects from air and light may be warranted.

Conclusion

This technical guide has outlined a comprehensive strategy for characterizing the solubility and stability of (5-Methylpyrazin-2-yl)methanesulfonamide. By integrating theoretical predictions with robust experimental protocols, researchers can build a deep understanding of this molecule's physicochemical properties. This knowledge is indispensable for navigating the complexities of drug development, from lead optimization and formulation design to regulatory submission and commercial manufacturing. The principles and methodologies detailed herein provide a framework for generating the high-quality data necessary to unlock the full therapeutic potential of (5-Methylpyrazin-2-yl)methanesulfonamide and other promising drug candidates.

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Sources

Starting materials for (5-Methylpyrazin-2-yl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (5-Methylpyrazin-2-yl)methanesulfonamide: Starting Materials and Strategic Execution

Introduction

(5-Methylpyrazin-2-yl)methanesulfonamide is a heterocyclic sulfonamide that serves as a valuable building block in contemporary medicinal chemistry. The pyrazine scaffold is a common motif in pharmacologically active compounds, and the methanesulfonamide group is a well-established bioisostere for carboxylic acids or amides, often introduced to modulate physicochemical properties such as acidity, polarity, and metabolic stability.[1] This guide provides a detailed examination of the strategic selection of starting materials and the subsequent synthetic transformations required to construct this target molecule, aimed at researchers and professionals in drug development. We will explore the underlying chemical principles that govern the choice of synthetic routes and provide a practical, step-by-step protocol for its preparation.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule is crucial for identifying efficient synthetic pathways and readily available starting materials. The key disconnection lies at the sulfur-nitrogen bond of the sulfonamide moiety, a bond typically formed by reacting an amine with a sulfonyl chloride.[2] This approach identifies (5-methylpyrazin-2-yl)methanamine and methanesulfonyl chloride as the immediate precursors. The synthesis of the key amine intermediate, therefore, becomes the central challenge.

Further disconnection of the aminomethyl group from the pyrazine ring points to 2-(chloromethyl)-5-methylpyrazine as a versatile electrophilic intermediate. This chloromethyl derivative can, in turn, be accessed from two primary, commercially available starting materials: 2,5-dimethylpyrazine or 5-methyl-2-pyrazinecarboxylic acid .

G Target (5-Methylpyrazin-2-yl)methanesulfonamide Disconnect1 S-N Bond Formation Target->Disconnect1 Amine (5-Methylpyrazin-2-yl)methanamine Disconnect1->Amine MsCl Methanesulfonyl Chloride Disconnect1->MsCl Disconnect2 C-N Bond Formation Amine->Disconnect2 Chloromethyl 2-(Chloromethyl)-5-methylpyrazine Disconnect2->Chloromethyl Disconnect3A Side-Chain Functionalization Chloromethyl->Disconnect3A Disconnect3B Functional Group Interconversion Chloromethyl->Disconnect3B StartA 2,5-Dimethylpyrazine Disconnect3A->StartA StartB 5-Methyl-2-pyrazinecarboxylic Acid Disconnect3B->StartB

Caption: Retrosynthetic analysis of (5-Methylpyrazin-2-yl)methanesulfonamide.

Core Synthetic Pathways and Starting Material Evaluation

The choice of starting material is dictated by factors such as cost, availability, and the efficiency of the subsequent synthetic steps. Here, we evaluate the two most viable pathways.

Pathway A: Commencing with 2,5-Dimethylpyrazine

This is often the preferred route due to its directness. 2,5-Dimethylpyrazine is an inexpensive and readily available commodity chemical. The key transformation is the selective mono-chlorination of one of the methyl groups.

  • Causality of Experimental Choice: A free-radical halogenation is employed to functionalize the benzylic-like methyl group. Using N-chlorosuccinimide (NCS) as the chlorinating agent, in the presence of a radical initiator like benzoyl peroxide (BPO), provides a controlled method for this transformation.[3] This approach avoids the harsh conditions and potential over-chlorination associated with using chlorine gas. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux to facilitate radical initiation. The slightly higher reactivity of the pyrazine methyl groups compared to toluene makes this a feasible, high-yielding step.

Pathway B: Commencing with 5-Methyl-2-pyrazinecarboxylic Acid

This alternative starting point is also commercially available and offers a different set of synthetic challenges and advantages.[4][5] This pathway requires a two-step conversion to arrive at the common intermediate, 2-(chloromethyl)-5-methylpyrazine.

  • Reduction to Alcohol: The carboxylic acid must first be reduced to the corresponding primary alcohol, (5-methylpyrazin-2-yl)methanol. Potent reducing agents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH₃·THF) are effective for this transformation. The choice of reagent depends on the desired scale and safety considerations, with borane reagents often being more amenable to larger-scale synthesis.[6]

  • Conversion to Chloride: The resulting alcohol is then converted to the alkyl chloride. Standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this step. The reaction proceeds via a chlorosulfite intermediate, which undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), often with high fidelity and yield.

  • Comparative Analysis: While Pathway B is a robust alternative, it involves an additional synthetic step (reduction) compared to Pathway A. This increases process time and resource utilization. However, it may be advantageous if the starting carboxylic acid is significantly cheaper or more readily available than 2,5-dimethylpyrazine, or if issues with selectivity arise during the radical chlorination in Pathway A.

Synthesis of Key Intermediate: (5-Methylpyrazin-2-yl)methanamine

The conversion of 2-(chloromethyl)-5-methylpyrazine to the primary amine is a critical step that can be accomplished through several established methods.

  • Nucleophilic Substitution with Ammonia: While seemingly direct, reacting the chloride with ammonia can lead to over-alkylation, forming secondary and tertiary amines as significant byproducts, which complicates purification.

  • Gabriel Synthesis: This classic method involves reacting the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. It is an excellent choice for preventing over-alkylation and reliably produces a clean primary amine.

  • Azide Displacement and Reduction: A highly reliable and clean method involves reacting the chloride with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO to form 2-(azidomethyl)-5-methylpyrazine. The resulting azide is then cleanly reduced to the primary amine using reagents such as triphenylphosphine (Staudinger reaction), catalytic hydrogenation (e.g., H₂/Pd-C), or LAH. This two-step sequence is often high-yielding and avoids the purification challenges of direct amination.

Final Step: Sulfonamide Formation

The final step is the coupling of (5-methylpyrazin-2-yl)methanamine with methanesulfonyl chloride.[7] This is a standard and typically high-yielding Schotten-Baumann reaction.

  • Mechanism and Conditions: The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2] The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group to form the stable S-N bond.

Detailed Experimental Protocol (Pathway A)

This protocol outlines the synthesis starting from 2,5-dimethylpyrazine.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine
  • Reagent Setup: To a solution of 2,5-dimethylpyrazine (10.8 g, 100 mmol) in 200 mL of carbon tetrachloride, add N-chlorosuccinimide (14.0 g, 105 mmol) and benzoyl peroxide (0.24 g, 1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Step 2: Synthesis of (5-Methylpyrazin-2-yl)methanamine
  • Azide Formation: Dissolve the 2-(chloromethyl)-5-methylpyrazine (14.2 g, 100 mmol) in 150 mL of DMF. Add sodium azide (7.8 g, 120 mmol) and stir the mixture at 50°C for 4 hours.

  • Work-up (Azide): After cooling, pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-(azidomethyl)-5-methylpyrazine. Use this intermediate directly in the next step.

  • Reduction to Amine: Dissolve the crude azide in 200 mL of THF and cool the solution to 0°C in an ice bath. Slowly add lithium aluminum hydride (4.5 g, 120 mmol) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • Quenching and Work-up (Amine): Carefully quench the reaction by the sequential dropwise addition of water (4.5 mL), 15% aqueous NaOH (4.5 mL), and then water again (13.5 mL). Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation.[8]

Step 3: Synthesis of (5-Methylpyrazin-2-yl)methanesulfonamide
  • Reagent Setup: Dissolve (5-methylpyrazin-2-yl)methanamine (12.3 g, 100 mmol) in 200 mL of dichloromethane and cool to 0°C. Add triethylamine (15.2 mL, 110 mmol).

  • Reaction: To the cooled solution, add a solution of methanesulfonyl chloride (8.5 mL, 110 mmol) in 50 mL of dichloromethane dropwise over 30 minutes.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure (5-methylpyrazin-2-yl)methanesulfonamide.

Data Summary

CompoundAbbreviationMol. Weight ( g/mol )Typical YieldPhysical State
2,5-Dimethylpyrazine1 108.14-Liquid
2-(Chloromethyl)-5-methylpyrazine2 142.5970-80%Oil/Liquid
(5-Methylpyrazin-2-yl)methanamine3 123.1680-90% (from 2)Liquid
(5-Methylpyrazin-2-yl)methanesulfonamide4 201.2585-95%Solid

Synthetic Workflow Visualization

G cluster_pathway_a Pathway A cluster_pathway_b Pathway B cluster_final_steps Common Intermediates to Final Product StartA 2,5-Dimethylpyrazine Chloromethyl 2-(Chloromethyl)-5-methylpyrazine StartA->Chloromethyl NCS, BPO CCl4, Reflux Amine (5-Methylpyrazin-2-yl)methanamine Chloromethyl->Amine 1. NaN3, DMF 2. LAH, THF Chloromethyl->Amine StartB 5-Methyl-2-pyrazine- carboxylic Acid Alcohol (5-Methylpyrazin-2-yl)methanol StartB->Alcohol LAH or BH3 THF Alcohol->Chloromethyl SOCl2 DCM Target (5-Methylpyrazin-2-yl)- methanesulfonamide Amine->Target MsCl, Et3N DCM

Sources

Methodological & Application

(5-Methylpyrazin-2-yl)methanesulfonamide in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of (5-Methylpyrazin-2-yl)methanesulfonamide: A Luminescence-Based Kinase Inhibition Assay and Cellular Target Engagement Protocol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the in vitro characterization of novel small molecules, using (5-Methylpyrazin-2-yl)methanesulfonamide as a representative test compound. Given the structural motifs commonly found in kinase inhibitors, this document outlines a robust protocol for assessing inhibitory activity against a model serine/threonine kinase, hereafter referred to as "Target Kinase X" (TKX).

The methodologies detailed herein are designed to establish a foundational understanding of the compound's potency through a primary biochemical assay, followed by a secondary cell-based assay to confirm target engagement in a more physiologically relevant context. The protocols are structured to ensure scientific rigor, reproducibility, and self-validation through the systematic use of controls.

Pillar I: The Scientific Rationale of Assay Selection

In the initial stages of drug discovery, the primary objective is to determine whether a compound interacts with its intended biological target. For kinase inhibitors, a common and effective approach is to measure the compound's ability to inhibit the enzymatic activity of the kinase. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[1]

We will employ a luminescence-based kinase assay, specifically the Kinase-Glo® platform, as our primary screening method. This choice is predicated on several key advantages:

  • Universality: The assay quantifies ATP consumption, a universal feature of all kinase reactions, making it adaptable to virtually any kinase-substrate pair.[1]

  • Homogeneous Format: The "add-mix-read" protocol simplifies automation and is highly amenable to high-throughput screening (HTS) formats.[2]

  • High Sensitivity and Robustness: The luminescent signal is stable and less susceptible to interference from library compounds compared to other methods, often producing excellent Z'-factor values, a measure of assay quality.[3]

The principle is straightforward: the amount of light generated is directly proportional to the amount of ATP remaining in the well. Therefore, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal, whereas low inhibition allows for ATP depletion and a correspondingly low signal.[4]

Following the biochemical assessment, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular milieu.[5] This provides more biologically relevant data on the compound's potential efficacy.[6]

Pillar II: Experimental Protocols and Methodologies

Part A: Biochemical IC50 Determination for (5-Methylpyrazin-2-yl)methanesulfonamide against TKX

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.

1. Materials and Reagents

Reagent/MaterialSupplierCatalog #Storage
Recombinant Human TKXExample SupplierXXX-80°C
TKX Peptide SubstrateExample SupplierXXX-20°C
ATP, 10 mM SolutionExample SupplierXXX-20°C
(5-Methylpyrazin-2-yl)methanesulfonamideAs synthesizedN/ART, desiccated
Kinase-Glo® Luminescent Kinase AssayPromegaV6711-20°C
Kinase Buffer (5X)See Recipe BelowN/A4°C
DMSO, Molecular Biology GradeExample SupplierXXXRT
White, Opaque 384-well platesExample SupplierXXXRT
Multichannel Pipettes & AutomationN/AN/AN/A
Plate LuminometerN/AN/AN/A

Kinase Buffer (5X) Recipe: 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35. Store at 4°C.

2. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (5-Methylpyrazin-2-yl)methanesulfonamide in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a concentration gradient for the dose-response curve. A typical 10-point curve might range from 100 µM to 5 nM (final assay concentrations).

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Positive Control (Max Inhibition): Add a known potent inhibitor of TKX.

    • Negative Control (No Inhibition): Add DMSO.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution in 1X kinase buffer.

    • Prepare a 2X substrate/ATP solution in 1X kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized beforehand, typically at the Km value for ATP.

    • Add 5 µL of the 2X enzyme solution to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 11 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the reaction at room temperature (e.g., 28°C) for 60 minutes.[8]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 11 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate luminometer.

3. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibition - Lumi_no_enzyme)

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Conc. (nM)Luminescence (RLU)% Inhibition
10000
3333
1111
370
123
41
13.7
4.6
1.5
0.5
0 (No Inhibition)0
No Enzyme Control100
Part B: Cell-Based Target Engagement Assay

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of TKX (Substrate-Y) in a cellular model.

1. Materials and Reagents

  • Human cell line expressing endogenous or over-expressed TKX (e.g., HEK293).

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • (5-Methylpyrazin-2-yl)methanesulfonamide.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Substrate-Y and anti-total-Substrate-Y.

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

  • SDS-PAGE gels and blotting equipment.

2. Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of (5-Methylpyrazin-2-yl)methanesulfonamide (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-Substrate-Y overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against total-Substrate-Y as a loading control.

4. Data Analysis

  • Quantify the band intensities for both the phospho- and total-Substrate-Y.

  • Normalize the phospho-Substrate-Y signal to the total-Substrate-Y signal for each sample.

  • Plot the normalized phospho-signal against the compound concentration to determine the cellular IC50.

Pillar III: Visualization of Workflows and Principles

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound Compound Serial Dilution in DMSO Plate Add Compound/DMSO to 384-well Plate Compound->Plate Enzyme Prepare 2X Enzyme Solution AddEnzyme Add 2X Enzyme Incubate 15 min Enzyme->AddEnzyme Substrate Prepare 2X Substrate/ATP Solution AddSubstrate Add 2X Substrate/ATP Incubate 60 min Substrate->AddSubstrate Plate->AddEnzyme AddEnzyme->AddSubstrate AddGlo Add Kinase-Glo® Reagent AddSubstrate->AddGlo IncubateGlo Incubate 10 min AddGlo->IncubateGlo Read Read Luminescence IncubateGlo->Read

Caption: Workflow for the biochemical kinase inhibition assay.

G cluster_inhibited High Inhibition cluster_active Low Inhibition Inhibitor Inhibitor Present NoReaction Kinase Reaction Blocked Inhibitor->NoReaction HighATP High [ATP] Remains NoReaction->HighATP HighLumi High Luminescence HighATP->HighLumi Luciferase Luciferase (from Kinase-Glo®) HighATP->Luciferase NoInhibitor Inhibitor Absent Reaction Kinase Reaction Proceeds NoInhibitor->Reaction LowATP Low [ATP] Remains Reaction->LowATP ADP ADP + Phospho-Substrate Reaction->ADP LowLumi Low Luminescence LowATP->LowLumi LowATP->Luciferase ATP ATP + Substrate ATP->Reaction Kinase Kinase Kinase Light Light Luciferase->Light Luciferase->Light

Caption: Principle of the luminescent kinase assay.

G cluster_cell Cell Culture & Treatment cluster_protein Protein Analysis cluster_analysis Data Analysis Seed Seed Cells in 6-well Plate Treat Treat with Compound (Dose Response) Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot for p-Substrate-Y & Total-Substrate-Y Lyse->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Normalized Signal vs. Concentration Quantify->Plot IC50 Determine Cellular IC50 Plot->IC50

Caption: Workflow for the cell-based target engagement assay.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available at: [Link]

  • Kinase-Glo® Luminescent Kinase Assays. Promega GmbH. Available at: [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

Sources

LC-MS/MS method for (5-Methylpyrazin-2-yl)methanesulfonamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR High-Sensitivity Quantitation of (5-Methylpyrazin-2-yl)methanesulfonamide by LC-MS/MS

Introduction & Chemical Context

(5-Methylpyrazin-2-yl)methanesulfonamide is a functionalized pyrazine derivative.[1] In drug development, pyrazine cores are ubiquitous in kinase inhibitors and anti-infectives (e.g., Favipiravir analogs). The methanesulfonamide side chain adds polarity, making the molecule difficult to retain on conventional hydrophobic stationary phases, often leading to ion suppression near the solvent front.

Physicochemical Profile:

  • Formula: C₆H₉N₃O₂S

  • Molecular Weight: 187.22 g/mol [1]

  • Monoisotopic Mass: 187.04[1]

  • Polarity: High (LogP predicted < 1.0)[1]

  • Acid/Base Character: Amphoteric; Pyrazine nitrogens are weakly basic, while the sulfonamide moiety can act as a hydrogen bond donor/acceptor.

This protocol addresses the "retention gap" by employing a Pentafluorophenyl (PFP) stationary phase, which leverages the aromatic nature of the pyrazine ring for selective retention distinct from hydrophobic interaction.

Method Development Strategy (The "Why")

Chromatographic Selection: The PFP Advantage

Standard C18 columns rely on hydrophobic interactions. Due to the high polarity of the methanesulfonamide group, this analyte often elutes in the void volume (t0) on C18, causing poor reproducibility.

  • Solution: A PFP (Pentafluorophenyl) column is selected.[1]

  • Mechanism: The fluorine atoms on the stationary phase create a localized electron-deficient ring system, which interacts strongly with the electron-rich pyrazine ring of the analyte (pi-pi interaction).[1] This provides superior retention and peak shape compared to HILIC or C18 for this specific class.

Ionization Mode
  • Mode: Electrospray Ionization Positive (ESI+).[1]

  • Rationale: While sulfonamides can ionize in negative mode, the pyrazine ring nitrogens are readily protonated in acidic mobile phases ([M+H]+ = 188.0), generally yielding 10-50x higher sensitivity than ESI- for this structure.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: (5-Methylpyrazin-2-yl)methanesulfonamide (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation

Context: This protocol assumes a biological matrix (plasma) or complex reaction mixture.[1]

Protein Precipitation (PPT) Workflow:

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (and Internal Standard if available).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (1:1 dilution to improve peak shape).

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex PFP or Waters HSS T3, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.[1][2] (Note: Methanol is preferred over ACN for PFP columns to maximize pi-pi selectivity).[1]

Gradient Table:

Time (min) %B Description
0.00 5 Initial Hold (Loading)
1.00 5 Start Gradient
5.00 95 Elution
6.50 95 Wash
6.60 5 Re-equilibration

| 9.00 | 5 | End |[1]

MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ).[1]

  • Source: ESI Positive.[1][3]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

MRM Transitions (Optimized): Note: Collision Energies (CE) are estimates and must be tuned per instrument.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Target 188.1 109.1 5020Quantifier
Target 188.1 94.1 5035Qualifier
Target 188.1 64.0 5045Qualifier
  • 109.1: Loss of methanesulfonamide group (-SO2NH2).[1]

  • 94.1: Pyrazine ring fragment.[1]

  • 64.0: SO2 characteristic ion.[1]

Visualizations

Fragmentation Pathway & Logic

This diagram illustrates the predicted fragmentation mechanism used for MRM selection.

Fragmentation M Precursor [M+H]+ m/z 188.1 Frag1 Loss of -SO2NH2 m/z 109.1 (Quant) M->Frag1 -79 Da (Sulfonamide cleave) Frag2 Pyrazine Ring m/z 94.1 (Qual) M->Frag2 Ring Fragmentation Frag3 SO2 Ion m/z 64.0 M->Frag3 High Energy Collision

Caption: Proposed ESI+ fragmentation pathway for (5-Methylpyrazin-2-yl)methanesulfonamide.

Analytical Workflow

Overview of the extraction and analysis decision tree.

Workflow Start Sample: Plasma/Reaction Mix Prep Protein Precip (1:3 ACN:Sample) + 0.1% Formic Acid Start->Prep Clean Centrifuge & Dilute Supernatant (1:1 with Water) Prep->Clean LC LC Separation Column: PFP (Fluorophenyl) MP: MeOH/Water/FA Clean->LC MS MS/MS Detection ESI+ MRM: 188.1 -> 109.1 LC->MS

Caption: Optimized sample preparation and LC-MS workflow for polar pyrazine analysis.

Validation Criteria (FDA/ICH Guidelines)

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following criteria must be met:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting (
    
    
    
    ) is recommended due to the wide dynamic range.[1]
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1]

    • Inter-day: CV < 15%.[1][4]

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using a stable isotope-labeled internal standard (e.g., Pyrazinamide-15N, if exact analog is unavailable) or switching to HILIC.[1]

  • Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be < 20% of the LLOQ signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Retention (t < 1.5 min) Phase Collapse or lack of interactionSwitch from C18 to PFP or Biphenyl column.[1] Lower initial organic % to 2-3%.
Peak Tailing Secondary interactions with silanolsIncrease Buffer concentration (Ammonium Formate) to 5-10mM. Ensure pH is acidic (~3.0).
Signal Suppression Co-eluting phospholipidsImplement "Divert Valve" to waste for first 1.0 min.[1] Use Phospholipid Removal Plate (e.g., Ostro/HybridSPE) instead of simple PPT.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018). Link

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[5] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] (2003).[3][5] Link

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note 5991-7786EN.[1] (2017).[6] Link

  • PubChem. "(5-Methylpyrazin-2-yl)methanesulfonamide Compound Summary."[1] National Library of Medicine.Link[1]

  • Guillén, I., et al. "Tentative fragmentation pattern of tested sulphonamides."[7] Journal of Chromatography A. (2022).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Methylpyrazin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of (5-Methylpyrazin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar compounds. (5-Methylpyrazin-2-yl)methanesulfonamide possesses both a sulfonamide group and a pyrazine ring, a combination of functional groups that can present unique purification challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your laboratory work. Our aim is to provide you with the technical insights and practical guidance necessary to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (5-Methylpyrazin-2-yl)methanesulfonamide?

A1: The impurities in your final product will largely depend on the synthetic route employed. However, based on general synthesis pathways for sulfonamides and pyrazine derivatives, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding sulfonyl chloride or amine.[1]

  • Di-sulfonylation Products: If a primary amine is used in the synthesis, there is a possibility of forming a di-sulfonylated byproduct where two sulfonyl groups react with the amine.[1]

  • Hydrolysis Products: Sulfonyl chlorides are susceptible to hydrolysis, which would form the corresponding sulfonic acid. This sulfonic acid will not react with the amine and will need to be removed during purification.[1]

  • Side-products from the Pyrazine Ring Synthesis: The synthesis of the pyrazine ring itself can generate side products. For instance, if the synthesis involves the reaction of cellulosic-derived sugars with ammonia, imidazole derivatives can be formed as byproducts.[2]

  • Solvent-Related Impurities: If an alcohol is used as a solvent during the synthesis from a sulfonyl chloride, there is a risk of forming sulfonate esters, some of which can be genotoxic.[1]

Q2: I am having trouble with my (5-Methylpyrazin-2-yl)methanesulfonamide "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem in the recrystallization of sulfonamides and occurs when the compound separates from the solution as a liquid instead of a solid.[3][4] This can be due to the melting point of your compound being lower than the boiling point of the solvent, or a high concentration of impurities. Here are several troubleshooting steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[3]

  • Lower the Cooling Temperature: Try cooling the solution in an ice bath to encourage crystallization.[3]

  • Change the Solvent System: The solvent you are using may be too nonpolar. For sulfonamides, mixtures of a polar and a less polar solvent are often effective.[5] Consider trying an ethanol-water or isopropanol-water mixture.[3]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound to initiate crystallization.[3]

  • Preliminary Purification: If your crude product is highly impure, it may be beneficial to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[3]

Q3: What are the best starting conditions for column chromatography purification of (5-Methylpyrazin-2-yl)methanesulfonamide?

A3: For the purification of pyrazine derivatives, silica gel is a commonly used stationary phase.[2] A good starting point for the mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[2][6] A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. For pyrazines, a 90:10 mixture of hexane:ethyl acetate has been shown to provide good separation.[2] For sulfonamides, which are more polar, you may need to use a more polar solvent system. A mixture of dichloromethane and methanol is a common choice for purifying sulfonamides by column chromatography.[7]

It is always recommended to first perform a thin-layer chromatography (TLC) analysis with different solvent systems to determine the optimal conditions for separation before running a column.

Troubleshooting Guide

Problem 1: Low Yield After Recrystallization
Potential Cause Explanation Recommended Solution
Excessive Solvent Using too much solvent to dissolve the crude product is a common reason for low yield, as a significant portion of the product will remain in the mother liquor upon cooling.[3]Use the minimum amount of hot solvent necessary to dissolve your compound. Add the solvent in small portions until the solid just dissolves.[4]
Premature Crystallization If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[3]Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[3]
Inappropriate Solvent Choice The chosen solvent may have too high a solubility for the compound at low temperatures, leading to significant product loss in the filtrate.[3]Experiment with different solvents or solvent mixtures. A good recrystallization solvent should have high solubility at high temperatures and low solubility at low temperatures.
Problem 2: Poor Separation During Column Chromatography
Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase The polarity of the eluent may not be suitable to achieve good separation between your compound and the impurities.Optimize the mobile phase using TLC. Try different ratios of your chosen solvents or switch to a different solvent system altogether (e.g., from hexane/ethyl acetate to dichloromethane/methanol).
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation.Use an appropriate amount of crude material for the size of your column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column Packing Issues An improperly packed column with channels or cracks will result in poor separation.Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Sulfonamides
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often good starting points.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude (5-Methylpyrazin-2-yl)methanesulfonamide and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[3][4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper.

Protocol 2: General Column Chromatography Procedure for Pyrazine Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve your crude (5-Methylpyrazin-2-yl)methanesulfonamide in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the column.

  • Elution: Begin eluting with your chosen mobile phase, starting with a low polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Summary

Table 1: Predicted Physicochemical Properties of (5-Methylpyrazin-2-yl)methanesulfonamide and Related Compounds
CompoundMolecular FormulaMolecular WeightPredicted XlogPPredicted pKa
(5-Methylpyrazin-2-yl)methanesulfonamideC6H9N3O2S187.22-0.4~8-9 (sulfonamide NH)
SulfanilamideC6H8N2O2S172.21-0.710.4 (sulfonamide NH)
2-MethylpyrazineC5H6N294.110.21.4 (ring nitrogen)

Note: Predicted values are computationally generated and should be used as a guideline. Experimental determination is recommended.

Table 2: Recommended Starting Solvent Systems for Purification
Purification MethodSolvent SystemRationale
RecrystallizationEthanol/Water or Isopropanol/WaterGood for compounds with both polar (sulfonamide, pyrazine) and non-polar (methyl group, aromatic ring) character.[3][5]
Column Chromatography (Silica Gel)Hexane/Ethyl Acetate or Dichloromethane/MethanolAllows for tuning of polarity to effectively separate the target compound from impurities of varying polarities.[2][7]

Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Recrystallization Issue oiling_out Compound 'Oiling Out' start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Forming start->no_crystals solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 Try first solution2 Change solvent system (e.g., more polar) oiling_out->solution2 If oiling persists solution3 Induce crystallization (scratch/seed crystal) oiling_out->solution3 To initiate solution4 Use minimum amount of hot solvent low_yield->solution4 Primary cause solution5 Pre-heat filtration glassware low_yield->solution5 During hot filtration no_crystals->solution3 Induce nucleation no_crystals->solution4 If too dilute

Caption: Decision tree for troubleshooting common recrystallization problems.

Diagram 2: General Purification Strategy

G crude Crude Product extraction Liquid-Liquid Extraction (if applicable) crude->extraction chromatography Column Chromatography extraction->chromatography High impurity load recrystallization Recrystallization extraction->recrystallization Low impurity load chromatography->recrystallization For final polishing pure Pure Product chromatography->pure recrystallization->pure

Caption: A general workflow for the purification of (5-Methylpyrazin-2-yl)methanesulfonamide.

References

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